
2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique reactivity and stability. This compound is characterized by the presence of a brominated alkene group and a boronate ester, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride or potassium carbonate.
Cross-Coupling Reactions: Require a palladium catalyst, a base like potassium phosphate, and an aryl or vinyl halide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution Reactions: Yield substituted alkenes.
Cross-Coupling Reactions: Produce biaryl or alkenyl compounds.
Oxidation Reactions: Result in alcohols or ketones.
Aplicaciones Científicas De Investigación
2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Catalysis: Utilized as a ligand or catalyst in various catalytic processes, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through its brominated alkene and boronate ester groups. The bromine atom can undergo nucleophilic substitution, while the boronate ester can engage in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to form new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-Bromoprop-1-en-1-yl)benzene: Similar in structure but lacks the boronate ester group, limiting its reactivity in cross-coupling reactions.
(E)-(3-Bromoprop-1-en-1-yl)benzene: Another brominated alkene but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(2-Bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a brominated alkene and a boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C9H16BBrO2 |
|---|---|
Peso molecular |
246.94 g/mol |
Nombre IUPAC |
2-[(Z)-2-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-7(11)6-10-12-8(2,3)9(4,5)13-10/h6H,1-5H3/b7-6- |
Clave InChI |
MHEQXOYJMUJTLM-SREVYHEPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\Br |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


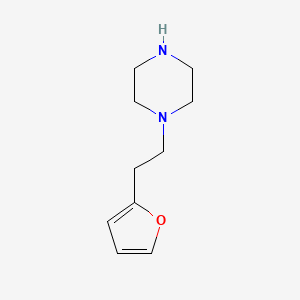

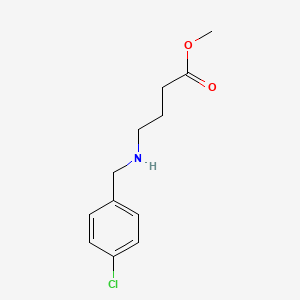

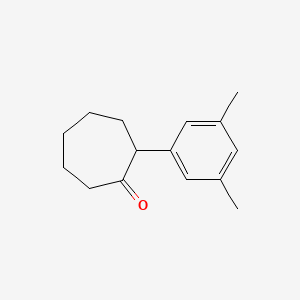
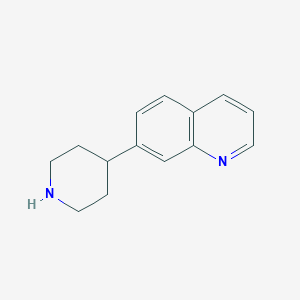

![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
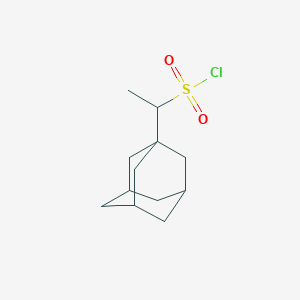
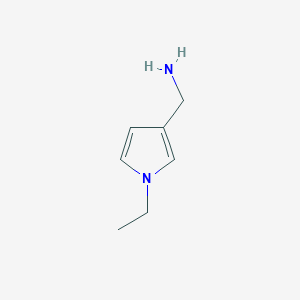

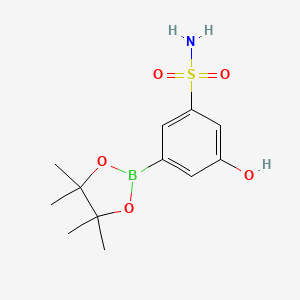
![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)

